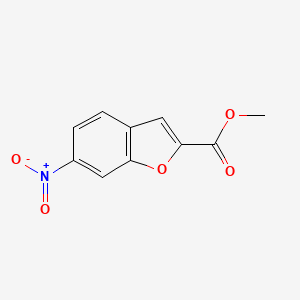

Methyl 6-nitrobenzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-nitrobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of a nitro group at the 6-position and a carboxylate ester group at the 2-position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-nitrobenzofuran-2-carboxylate typically involves the following steps:

Nitration: The starting material, 2-hydroxybenzaldehyde, undergoes nitration to introduce a nitro group at the 6-position, forming 2-hydroxy-5-nitrobenzaldehyde.

Cyclization: The nitro-substituted benzaldehyde is then subjected to cyclization with ethyl bromoacetate in the presence of a base such as sodium carbonate in N-methyl pyrrolidine. This step forms ethyl 6-nitrobenzofuran-2-carboxylate.

Esterification: Finally, the ethyl ester is converted to the methyl ester using methanol in the presence of an acid catalyst, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-nitrobenzofuran-2-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 6-Aminobenzofuran-2-carboxylate.

Substitution: Various substituted benzofuran derivatives.

Ester Hydrolysis: 6-Nitrobenzofuran-2-carboxylic acid.

Scientific Research Applications

Methyl 6-nitrobenzofuran-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds with potential anti-tumor, antibacterial, and antiviral activities.

Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Chemical Biology: It is employed in the study of enzyme inhibitors and receptor ligands.

Pharmaceutical Research: It is investigated for its potential as a lead compound in drug discovery and development.

Mechanism of Action

The mechanism of action of Methyl 6-nitrobenzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring system can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Methyl 6-nitrobenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

6-Nitrobenzofuran-2-carboxylic acid: Similar structure but lacks the ester group.

6-Aminobenzofuran-2-carboxylate: Formed by the reduction of the nitro group.

Ethyl 6-nitrobenzofuran-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group provides different solubility and reactivity compared to its ethyl ester counterpart .

Biological Activity

Methyl 6-nitrobenzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran family, characterized by its nitro and carboxylate ester groups. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

This compound has a molecular formula of C10H7N1O4 with a molar mass of approximately 221.17 g/mol. Its synthesis typically involves multi-step organic reactions, which can yield high-purity products suitable for biological testing. The structural characteristics of this compound contribute significantly to its biological activity, particularly the positioning of the nitro group and the carboxylate moiety.

Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:

- Antiproliferative Activity : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including breast carcinoma (MDA-MB-231), lymphoblastic leukemia (CEM), and cervical carcinoma (HeLa). The IC50 values for these effects range from 0.08 to 0.19 µM, indicating potent antiproliferative properties .

- Interaction with Tubulin : Similar to other benzofuran derivatives, this compound has been identified as a high-affinity ligand for the colchicine domain in tubulin. This interaction disrupts microtubule dynamics, leading to apoptosis in cancer cells .

Biological Activities

The biological activities associated with this compound include:

- Anticancer Properties : The compound demonstrates significant cytotoxicity against various cancer cell lines. For instance, it has shown inhibition rates in leukemia and solid tumors, suggesting its potential as an anticancer agent .

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values are comparable to those of established antimicrobial agents .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other benzofuran derivatives to elucidate structure-activity relationships (SAR). The following table summarizes key features of selected related compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Methyl 5-bromo-2-nitrobenzofuran-3-carboxylate | Nitro group at position 2 | Different positioning affects reactivity |

| Methyl 6-chloro-3-nitrobenzofuran-2-carboxylate | Chlorine instead of bromine | Potentially different biological activity |

| Methyl 6-amino-3-nitrobenzofuran-2-carboxylate | Amino group instead of bromine | Enhanced solubility and varied activity profile |

| Methyl 5-nitrobenzofuran-2-carboxylate | No halogen substitution | Simpler structure may lead to varied properties |

This comparative analysis highlights how variations in substitution patterns influence both chemical reactivity and biological activity in benzofurans.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical settings:

- In Vitro Studies : A study demonstrated that this compound inhibited cell growth in multiple cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

- Molecular Docking Studies : Molecular docking simulations suggest a strong binding affinity between this compound and tubulin, reinforcing its potential as an anticancer agent targeting microtubule dynamics .

- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential role as an antimicrobial agent .

Properties

Molecular Formula |

C10H7NO5 |

|---|---|

Molecular Weight |

221.17 g/mol |

IUPAC Name |

methyl 6-nitro-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C10H7NO5/c1-15-10(12)9-4-6-2-3-7(11(13)14)5-8(6)16-9/h2-5H,1H3 |

InChI Key |

FSZPZZVURCFHAU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.